molecular formula C29H32N6O2S B12390335 6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one

6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one

Cat. No.: B12390335
M. Wt: 528.7 g/mol
InChI Key: QVWZNQBFKUFFHO-UHFFFAOYSA-N
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Description

6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one involves multiple steps, including the formation of the imidazo[2,1-b][1,3]thiazole core, the spirocyclic nonane structure, and the pyrimidinone moiety. Each step requires specific reagents and conditions, such as the use of transition metal catalysts, oxidizing agents, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). Reaction conditions often involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological processes such as signal transduction, gene expression, and metabolic pathways .

Properties

Molecular Formula

C29H32N6O2S

Molecular Weight

528.7 g/mol

IUPAC Name

6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one

InChI

InChI=1S/C29H32N6O2S/c1-18-11-24(32-27(37)30-18)21-3-5-23-20(12-21)4-6-25(23)35-16-29(17-35)7-9-33(10-8-29)26(36)13-22-15-34-14-19(2)38-28(34)31-22/h3,5,11-12,14-15,25H,4,6-10,13,16-17H2,1-2H3,(H,30,32,37)

InChI Key

QVWZNQBFKUFFHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C

Origin of Product

United States

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